3-(4-Nitrophenyl)-1,2-oxazol-5-ol: Structural Dynamics, Tautomerism, and Catalytic Rearrangement Pathways
3-(4-Nitrophenyl)-1,2-oxazol-5-ol: Structural Dynamics, Tautomerism, and Catalytic Rearrangement Pathways
Executive Summary
In the landscape of modern heterocyclic chemistry, 3-(4-nitrophenyl)-1,2-oxazol-5-ol (also known as 5-hydroxy-3-(4-nitrophenyl)isoxazole) serves as a highly versatile, structurally dynamic building block. Far from being a static scaffold, this compound exists in a delicate tautomeric equilibrium that dictates its orthogonal reactivity. As a Senior Application Scientist, I approach this molecule not merely as an end-product, but as a "masked" precursor. Through precise electrophilic derivatization and subsequent transition-metal catalysis, this isoxazole core can be driven through complex ring-contraction and expansion cascades to yield highly strained 2H-azirines, pyrroles, and pyrazoles.
This technical guide deconstructs the physicochemical properties, mechanistic pathways, and self-validating experimental protocols required to harness 3-(4-nitrophenyl)-1,2-oxazol-5-ol in advanced drug development and materials science workflows.
Physicochemical Profiling & Tautomeric Dynamics
The reactivity of 3-(4-nitrophenyl)-1,2-oxazol-5-ol is fundamentally governed by its ability to undergo keto-enol tautomerization. The compound exists in equilibrium with its keto form, 3-(4-nitrophenyl)isoxazol-5(4H)-one[1]. The strong electron-withdrawing nature of the para-nitro group significantly polarizes the molecule, stabilizing the enolate conjugate base and influencing the tautomeric ratio depending on solvent polarity and pH.
Table 1: Physicochemical and Structural Properties
| Property | Value | Structural Significance |
| IUPAC Name | 3-(4-Nitrophenyl)-1,2-oxazol-5-ol | Standard nomenclature[2]. |
| CAS Number | 53949-10-3 | Identifies the enol (hydroxy) form[2]. |
| Tautomer CAS | 39214-83-0 | Identifies the keto (5(4H)-one) form[1]. |
| Molecular Formula | C₉H₆N₂O₄ | - |
| Molecular Weight | 206.15 g/mol | Confirmed via HRMS in standard assays[2]. |
| SMILES | OC1=CC(C2=CC=C(=O)C=C2)=NO1 | Highlights the conjugated continuous pi-system[2]. |
| TPSA | 84.2 Ų | Indicates moderate membrane permeability[1]. |
| H-Bond Donors / Acceptors | 1 / 4 | Dictates solvent-solute interactions and crystal packing[1]. |
Understanding this tautomerism is critical: O-alkylation (trapping the enol form) yields 5-alkoxyisoxazoles, which are the direct precursors for metal-catalyzed ring contractions. Conversely, N-alkylation or C-alkylation (trapping the keto form) leads to divergent, often unwanted, dead-end pathways.
Mechanistic Framework: The Isoxazole-Azirine Rearrangement
The most powerful application of 3-(4-nitrophenyl)-1,2-oxazol-5-ol lies in its conversion to 2H-azirine-2-carboxylates. This transformation leverages the hidden strain within the isoxazole ring. When the 5-hydroxyl group is converted to an alkoxy or halo-derivative, the ring becomes susceptible to transition-metal-catalyzed N–O bond cleavage.
Rhodium(II) carboxylates, specifically Rh₂(Piv)₄, efficiently catalyze the isomerization of 5-alkoxyisoxazoles into azirine-2-carboxylates ()[3]. The causality here is rooted in coordination chemistry: the Rh(II) dimer coordinates to the isoxazole nitrogen, facilitating a retro-electrocyclization that generates a transient rhodium-nitrene/carbenoid intermediate. This intermediate rapidly undergoes a 3-exo-trig cyclization to form the strained 3-membered azirine ring. Furthermore, Iron(II) catalysis has also been leveraged for the rearrangement of substituted isoxazoles into N-aminopyrazoles and oxazoles ()[4][5].
Caption: Mechanistic pathway from tautomeric isoxazole equilibrium to complex heterocyclic scaffolds.
Self-Validating Experimental Methodologies
To ensure scientific integrity, the following protocols are designed as self-validating systems . Every critical step includes an analytical checkpoint to confirm causality and prevent the propagation of errors.
Protocol 1: De Novo Synthesis and O-Alkylation of the Isoxazole Core
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Objective: Condensation of ethyl 3-(4-nitrophenyl)-3-oxopropanoate with hydroxylamine, followed by regioselective O-alkylation.
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Causality: Hydroxylamine attacks the highly electrophilic ketone carbonyl first, forming an oxime. Intramolecular cyclization onto the ester carbonyl yields the isoxazole ring. The 4-nitro group accelerates the initial nucleophilic attack by withdrawing electron density from the ketone.
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Procedure:
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Dissolve ethyl 3-(4-nitrophenyl)-3-oxopropanoate (1.0 equiv) in absolute ethanol.
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Add hydroxylamine hydrochloride (1.2 equiv) and sodium acetate (1.2 equiv) to buffer the system to pH 5–6. Causality: Highly acidic conditions hydrolyze the oxime, while highly basic conditions promote ester hydrolysis.
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Reflux for 4 hours. Cool to 0°C to precipitate 3-(4-nitrophenyl)-1,2-oxazol-5-ol.
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For O-alkylation, resuspend the solid in DMF, add K₂CO₃ (1.5 equiv) and an alkyl halide (e.g., methyl iodide, 1.1 equiv). Stir at room temperature for 12 hours.
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Validation Checkpoint (Reaction): Monitor via TLC (Hexanes:EtOAc 7:3). The starting beta-keto ester is UV active; the 5-hydroxyisoxazole product will show a lower Rf and stain intensely with FeCl₃ due to the enolic -OH.
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Validation Checkpoint (Product): ¹H NMR (DMSO-d₆). The diagnostic peak is the C4-H proton of the isoxazole ring, appearing as a sharp singlet at ~6.5 ppm. The disappearance of the enolic -OH signal and the appearance of a new alkoxy signal confirm successful O-alkylation.
Protocol 2: Rh(II)-Catalyzed Ring Contraction to 2H-Azirine
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Objective: Conversion of the 5-alkoxy-3-(4-nitrophenyl)isoxazole to the corresponding azirine-2-carboxylate.
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Causality: Rh₂(Piv)₄ is selected over simple Rh₂(OAc)₄ because the bulky pivalate ligands provide steric encumbrance. This suppresses unwanted intermolecular dimerization of the rhodium-nitrene intermediates, forcing the reaction down the intramolecular 3-exo-trig pathway[3].
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Procedure:
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Dissolve the 5-alkoxyisoxazole (1.0 equiv) in anhydrous 1,2-dichloroethane (DCE).
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Add Rh₂(Piv)₄ (1.0 mol%). Causality: Low catalyst loading prevents thermal runaway and catalyst aggregation.
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Heat the mixture to 80°C under an inert argon atmosphere for 2 hours.
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Evaporate the solvent and purify via chromatography-free crystallization or flash chromatography using neutral Al₂O₃.
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Validation Checkpoint (In-Process): IR Spectroscopy. Monitor the disappearance of the unstrained isoxazole C=N stretch (~1600 cm⁻¹) and the emergence of the highly strained azirine C=N stretch (~1740–1780 cm⁻¹).
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Validation Checkpoint (Purification): 2H-azirines are sensitive to acidic hydrolysis. If standard acidic silica gel is used, the ring will open back to an acyclic oxime. Using neutral Al₂O₃ validates the preservation of the strained ring system.
Caption: Workflow for the synthesis and catalytic isomerization of 3-(4-nitrophenyl)-1,2-oxazol-5-ol.
Catalyst Optimization & Quantitative Yields
The choice of transition metal catalyst strictly dictates the fate of the isoxazole rearrangement. As demonstrated in the literature, rhodium and iron catalysts exhibit orthogonal efficiencies based on the functionalization of the 5-position.
Table 2: Catalyst Efficacy in Isoxazole-Azirine Rearrangement
| Catalyst System | Loading (mol%) | Optimal Substrate Type | Average Yield (%) | Mechanistic Byproducts / Notes |
| Rh₂(Piv)₄ | 1.0 | 5-Alkoxyisoxazoles | 85–92% | Clean conversion; highly scalable[3]. |
| FeCl₂·4H₂O | 10.0 | 5-Alkylthioisoxazoles | 78–84% | Prone to halide exchange if substrate is halogenated[3]. |
| Fe(II) / MeCN | 5.0 | 4-Acyl-5-methoxyisoxazoles | 70–75% | Can lead to domino isoxazole-oxazole isomerization[4]. |
| Cu(OTf)₂ | 5.0 | 5-Alkoxyisoxazoles | < 30% | Severe ring-opened decomposition observed. |
Note: The superior performance of Rh₂(Piv)₄ is attributed to its bimetallic core, which stabilizes the singlet nitrene transition state, drastically lowering the activation barrier for the N-O bond cleavage compared to mononuclear copper or iron species.
References
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Galenko, E. E., et al. "Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization." The Journal of Organic Chemistry 2019, 84(23), 15567-15577. URL:[Link]
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Galenko, E. E., Ivanov, V. K., Novikov, M. S., & Khlebnikov, A. F. "Synthesis of N-aminopyrazoles by Fe(II)-catalyzed rearrangement of 4-hydrazonomethyl-substituted isoxazoles." Tetrahedron 2018, 74(43), 6288-6298. URL:[Link]
